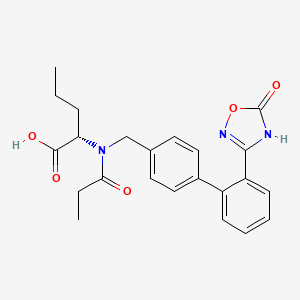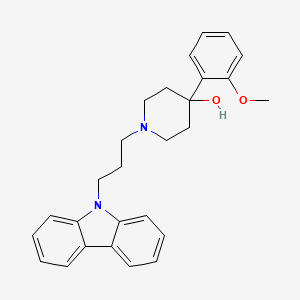![molecular formula C21H16BrN3O B10771066 8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)
8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of MNI-136 involves several steps, starting with the preparation of the core benzodiazocin structure. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
MNI-136 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
MNI-136 has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry studies. In biology, it has been studied for its potential effects on cellular processes. In medicine, MNI-136 is being investigated for its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways. Industrially, it may be used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of MNI-136 involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the observed bioactive effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest a significant role in modulating signal transduction processes .
Comparaison Avec Des Composés Similaires
MNI-136 can be compared with other similar compounds, such as other benzodiazocin derivatives. These compounds share a similar core structure but may differ in their substituents, leading to variations in their bioactivity and applications. The uniqueness of MNI-136 lies in its specific substituents, which confer distinct pharmacological properties. Similar compounds include other benzodiazocin derivatives with different substituents on the phenyl and pyridine rings .
Propriétés
Formule moléculaire |
C21H16BrN3O |
|---|---|
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
8-bromo-5-(3-pyridin-4-ylphenyl)-3,4-dihydro-1H-1,6-benzodiazocin-2-one |
InChI |
InChI=1S/C21H16BrN3O/c22-17-4-5-19-20(13-17)24-18(6-7-21(26)25-19)16-3-1-2-15(12-16)14-8-10-23-11-9-14/h1-5,8-13H,6-7H2,(H,25,26) |
Clé InChI |
BLAQAVITPVXJJS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C(C=C(C=C2)Br)N=C1C3=CC=CC(=C3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-6-(2-pyridin-2-ylethylcarbamoyloxy)-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B10770986.png)
![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B10770991.png)
![6-[(2,4-Diaminophenyl)diazenyl]-3-[[4-[(2,4-diaminophenyl)diazenyl]-3-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B10770996.png)
![[14C]Mtep](/img/structure/B10771002.png)
![2-Benzyl-5-(3-Fluoro-4-{[6-Methoxy-7-(3-Morpholin-4-Ylpropoxy)quinolin-4-Yl]oxy}phenyl)-3-Methylpyrimidin-4(3h)-One](/img/structure/B10771009.png)
![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[(3-hydroxy-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771018.png)
![[3H]lysergic acid diethylamide](/img/structure/B10771021.png)



![N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B10771040.png)
![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)
![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)